molecular formula C19H17N3O4S B2714010 (4-(Furan-2-carbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone CAS No. 2034522-81-9

(4-(Furan-2-carbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone

Cat. No.: B2714010
CAS No.: 2034522-81-9
M. Wt: 383.42
InChI Key: OWRYRTRLWBSUTA-UHFFFAOYSA-N
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Description

(4-(Furan-2-carbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a complex organic compound that features both furan and thiazole moieties. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of piperazine adds to its potential therapeutic applications, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Furan-2-carbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone typically involves multi-step organic reactions. One common method includes the acylation of piperazine with furan-2-carbonyl chloride, followed by the nucleophilic substitution reaction with 4-(thiazol-2-yloxy)benzoyl chloride. The reaction conditions often require the use of a base such as triethylamine and an inert solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the laboratory synthesis methods to scale up the process. This includes the use of continuous flow reactors to maintain consistent reaction conditions and to improve the efficiency and safety of the process. The purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(4-(Furan-2-carbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(4-(Furan-2-carbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(Furan-2-carbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Furan-2-carbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone
  • This compound derivatives
  • This compound analogs

Uniqueness

The uniqueness of this compound lies in its combination of furan, thiazole, and piperazine moieties, which confer a unique set of chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c23-17(14-3-5-15(6-4-14)26-19-20-7-13-27-19)21-8-10-22(11-9-21)18(24)16-2-1-12-25-16/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRYRTRLWBSUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)OC3=NC=CS3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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